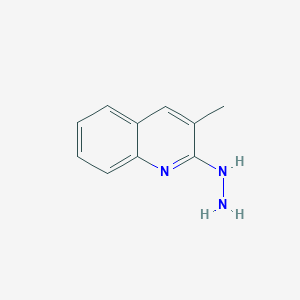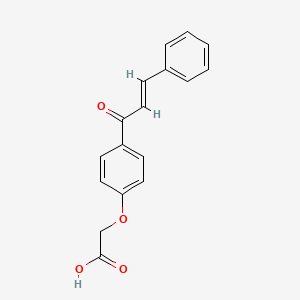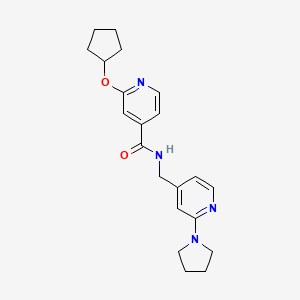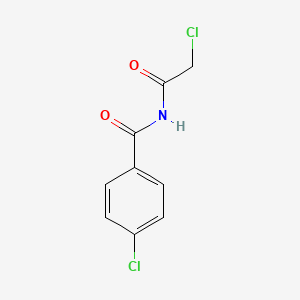![molecular formula C16H25ClN2O2S B2562809 [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride CAS No. 2418676-38-5](/img/structure/B2562809.png)
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride is a synthetic chemical with potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure combines an oxazepane ring with a benzothiophene moiety, making it a candidate for diverse chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone typically involves the following steps:
Formation of the Oxazepane Ring: : The preparation starts with the synthesis of the oxazepane ring through a cyclization reaction. This can be achieved using starting materials such as amino alcohols and alkyl halides under basic conditions.
Introduction of the Benzothiophene Moiety: : The benzothiophene component is introduced via a Friedel-Crafts acylation reaction. The reaction involves the coupling of the oxazepane intermediate with a benzothiophene derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: : The final step involves the reduction of the carbonyl group to form the methanone compound. This can be accomplished using a reducing agent such as sodium borohydride.
Industrial Production Methods:
Industrial production of [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone involves optimization of the synthetic routes for large-scale operations. Efficient reaction conditions, such as using continuous flow reactors and process intensification techniques, are employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions:
The compound can undergo various chemical reactions, including:
Oxidation: : The methanone group can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: : The methanone group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: : The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides, forming amides.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in aqueous medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: : Carboxylic acid derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Amide derivatives.
Scientific Research Applications
The compound [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone has several scientific research applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Studied for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: : Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: : Applied in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone exerts its effects involves interaction with molecular targets in biological systems:
Molecular Targets: : The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: : It could influence various biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
[2-(Aminomethyl)-1,4-oxazepan-4-yl]methanone
[5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]methanone
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1,2-benzisothiazol-3-yl)methanone
This detailed exploration covers various aspects of [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone, providing insights into its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Properties
IUPAC Name |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S.ClH/c1-11-3-4-14-12(7-11)8-15(21-14)16(19)18-5-2-6-20-13(9-17)10-18;/h8,11,13H,2-7,9-10,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHINGDIAVANCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)N3CCCOC(C3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2562726.png)

![(2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride](/img/structure/B2562729.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2562733.png)
![4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B2562734.png)
![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B2562735.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2562736.png)

![1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane](/img/structure/B2562740.png)
![8-(2-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562745.png)
![8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid](/img/structure/B2562746.png)
![1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2562748.png)

